molecular formula C24H21ClFN3O2 B251556 N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

Cat. No. B251556
M. Wt: 437.9 g/mol
InChI Key: CHOOEGNIDWRQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide is a compound that belongs to the family of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves the inhibition of certain enzymes, such as phosphodiesterase 5 (PDE5) and histone deacetylase (HDAC). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) and acetylation of histones, respectively. These effects can lead to various physiological and biochemical changes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide are diverse and depend on the specific enzyme that is inhibited. For example, the inhibition of PDE5 can lead to vasodilation and increased blood flow, while the inhibition of HDAC can lead to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying the physiological and biochemical effects of these enzymes. However, one limitation is that its effects may not be specific to a particular enzyme, leading to potential off-target effects.

Future Directions

There are several future directions for the study of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain cell lines. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more specific inhibitors of enzymes such as PDE5 and HDAC may lead to more targeted therapies for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-benzoylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been used in various scientific research studies due to its unique properties. It has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in cancer therapy and as an analgesic.

properties

Molecular Formula

C24H21ClFN3O2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

InChI

InChI=1S/C24H21ClFN3O2/c25-21-16-20(27-23(30)17-6-8-19(26)9-7-17)10-11-22(21)28-12-14-29(15-13-28)24(31)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,27,30)

InChI Key

CHOOEGNIDWRQFS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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